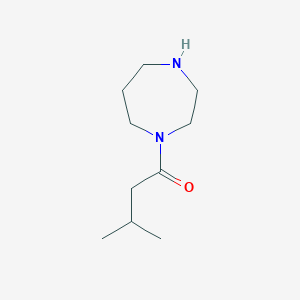

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one” seems to be a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen .

Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones .

Scientific Research Applications

Catalysis and Synthesis

Palladacycles derived from benzodiazepines have been evaluated for their in vitro activity as cytotoxic agents and cathepsin B inhibitors, demonstrating a correlation between cathepsin B inhibition and cytotoxicity. This suggests their potential utility in cancer therapy research (Spencer et al., 2009).

Medicinal Chemistry

1,3-Diazepine, a scaffold related to 1,4-diazepines, has been identified as a privileged structure in drug discovery due to its presence in numerous biologically active compounds, including natural products and FDA-approved drugs. This highlights the potential of diazepine derivatives in developing new therapeutic agents (Malki, Martínez, & Masurier, 2021).

Biological Activity

The synthesis of 1,2,4-trisubstituted 1,4-diazepanes, starting from enantiomerically pure amino acids, led to compounds with high σ1 receptor affinity and selectivity. This indicates the significance of the 1,4-diazepine structure in developing ligands for receptor-targeted therapies (Fanter et al., 2018).

Drug Design and Therapy

A series of novel diazepine-containing compounds have been synthesized and characterized for their anti-tubercular activity against Mycobacterium tuberculosis. This research demonstrates the role of diazepines in addressing infectious diseases and the potential for further drug development (Naidu et al., 2016).

Material Science

Fe3O4/SiO2 nanoparticles have been utilized as an efficient and magnetically recoverable nanocatalyst for the one-pot multicomponent synthesis of diazepines, showcasing the integration of diazepine chemistry with nanotechnology for synthetic advancements (Maleki, 2012).

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and increases flow facility .

Result of Action

The primary result of the action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor from the eye, which is beneficial in the treatment of glaucoma and ocular hypertension .

Action Environment

The action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It is also important to note that the compound’s action can be affected by the physiological state of the patient, such as the presence of other diseases or conditions .

properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBLYKSUJSUQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)